molecular formula C18H23N5O9 B13863757 Entecavir 3''-O-beta-D-Glucuronide

Entecavir 3''-O-beta-D-Glucuronide

Cat. No.: B13863757
M. Wt: 453.4 g/mol
InChI Key: MCUVCQZONGVYQH-XLVBJRJESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Entecavir 3’'-O-beta-D-Glucuronide is synthesized through a series of chemical reactions involving Entecavir and glucuronic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Entecavir 3’'-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of Entecavir 3’'-O-beta-D-Glucuronide, while reduction could produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Entecavir 3’'-O-beta-D-Glucuronide is unique due to its specific structure derived from Entecavir, which imparts unique properties related to its use in proteomics and carbohydrate synthesis research. Its ability to serve as a building block for complex carbohydrate structures and its role in studying protein interactions set it apart from other glucuronide derivatives .

Properties

Molecular Formula

C18H23N5O9

Molecular Weight

453.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1

InChI Key

MCUVCQZONGVYQH-XLVBJRJESA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N

Canonical SMILES

C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N

Origin of Product

United States

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